Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI)
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Overview
Description
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI) is a chemical compound with the molecular formula C8H14FNO2 It is known for its unique structure, which includes a fluorocyclopropyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- typically involves the reaction of 2-fluorocyclopropylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The tert-butyl ester moiety can also influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, cis- (9CI)
- tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate
Uniqueness
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- is unique due to its specific stereochemistry and the presence of both a fluorocyclopropyl group and a tert-butyl ester
Properties
CAS No. |
167073-09-8 |
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Molecular Formula |
C8H14FNO2 |
Molecular Weight |
175.203 |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
VWSDKMQGCVVQBV-WDSKDSINSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Synonyms |
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1S-trans)- (9CI) |
Origin of Product |
United States |
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